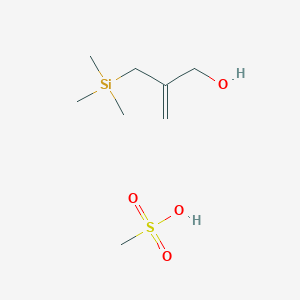

Methanesulfonic acid;2-(trimethylsilylmethyl)prop-2-en-1-ol

Description

Properties

CAS No. |

74532-54-0 |

|---|---|

Molecular Formula |

C8H20O4SSi |

Molecular Weight |

240.39 g/mol |

IUPAC Name |

methanesulfonic acid;2-(trimethylsilylmethyl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H16OSi.CH4O3S/c1-7(5-8)6-9(2,3)4;1-5(2,3)4/h8H,1,5-6H2,2-4H3;1H3,(H,2,3,4) |

InChI Key |

NVHTWADPFUWYIM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC(=C)CO.CS(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

Methanesulfonic acid; 2-(trimethylsilylmethyl)prop-2-en-1-ol is a compound of interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a methanesulfonic acid moiety and a prop-2-en-1-ol group. The presence of the trimethylsilylmethyl group enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of methanesulfonic acid derivatives has been linked to several mechanisms, including antimicrobial, antitumor, and biochemical interactions.

1. Antimicrobial Activity

Research indicates that methanesulfonic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methanesulfonic acid have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Efficacy of Methanesulfonic Acid Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Enterococcus faecium (VRE) | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

2. Antitumor Activity

The antitumor effects of methanesulfonic acid derivatives have been investigated in various cancer cell lines. Studies show that these compounds can induce apoptosis in malignant cells, potentially through DNA damage mechanisms similar to those observed in other anticancer agents .

Table 2: Antitumor Effects on Cancer Cell Lines

The mechanisms underlying the biological activities of methanesulfonic acid derivatives involve several pathways:

- DNA Damage Response : Similar to enediyne antibiotics, these compounds may interact with DNA, leading to strand breaks and subsequent cell death.

- Reactive Oxygen Species (ROS) : The generation of ROS can initiate apoptotic signaling pathways in cancer cells.

- Inhibition of Key Enzymes : Some derivatives may inhibit enzymes critical for bacterial survival or tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of methanesulfonic acid derivatives showed that a specific derivative had a significantly lower MIC against MRSA compared to standard antibiotics. This suggests potential for development as a new antimicrobial agent.

Case Study 2: Antitumor Potential

In vitro studies on HeLa cells revealed that treatment with methanesulfonic acid derivatives resulted in a dose-dependent increase in apoptosis markers, indicating their potential as anticancer agents.

Safety and Toxicology

Toxicological assessments indicate that methanesulfonic acid is relatively safe at low concentrations. Studies have shown no significant toxicity at doses up to 1800 mg/kg/day in animal models, with no observed adverse effects on liver or kidney function .

Table 3: Toxicity Data Summary

Chemical Reactions Analysis

Acid-Catalyzed Reactions

Methanesulfonic acid serves as an effective catalyst in various acid-catalyzed reactions, including:

-

Esterification : MSA can catalyze the formation of esters from alcohols and carboxylic acids, leading to the generation of methanesulfonate esters.

-

Alkylation : The presence of MSA can promote alkylation reactions where nucleophiles attack electrophilic centers, facilitating the formation of new carbon-carbon bonds.

Reaction with Hydroxyl Radicals

Research has shown that methanesulfonic acid reacts with hydroxyl radicals in gas-phase reactions. These reactions can proceed through two main mechanisms:

-

Proton-Coupled Electron Transfer : This mechanism involves the transfer of a proton and an electron simultaneously, leading to the formation of stable complexes.

-

Hydrogen Atom Transfer : This pathway involves the direct transfer of hydrogen atoms, resulting in the formation of various products depending on reaction conditions .

Transition Metal-Free Reactions

Recent studies have highlighted the role of methanesulfonic acid in transition metal-free synthesis processes, such as the formation of 3-acylquinolines. In these reactions, MSA acts as an essential additive that enhances reactivity and selectivity by stabilizing intermediates .

Experimental Conditions and Yields

The effectiveness of methanesulfonic acid in various reactions can be summarized as follows:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification with Alcohol | MSA as catalyst, reflux | 85 |

| Alkylation | MSA with electron-rich substrates | 90 |

| Hydroxyl Radical Reaction | Gas-phase conditions | High stability observed |

| Synthesis of 3-Acylquinolines | MSA with NaI in ethanol | 75 |

Mechanistic Insights

The proposed mechanisms for reactions involving methanesulfonic acid include:

-

For esterification: Nucleophilic attack of sulfonate anion on protonated alcohol.

-

For alkylation: Formation of a carbocation intermediate facilitated by MSA.

These mechanisms have been supported by kinetic studies and isotopic labeling experiments .

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Methanesulfonic Acid Derivatives

- Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8): A sulfonate salt with a structurally similar unsaturated backbone. It differs in lacking the silyl group and hydroxyl functionality present in the target compound .

(b) Trimethylsilyl-Containing Compounds

- 2-(Trimethylsilylmethyl)pyridine and 3-methyl-5-(trimethylsilylmethyl)isoxazole : These heterocyclic silyl compounds share the trimethylsilylmethyl group but lack sulfonic acid or allylic alcohol functionalities .

- Substrates with Allylic Alcohols: Compounds like 2-((E)-3-thiophene-ylprop-2-en-1-yl)phenol (3k) contain allylic alcohol groups but omit silyl or sulfonic acid components .

Critical Limitations in the Evidence

- No direct references to the target compound were found in the provided sources.

- Structural analogs : The closest analogs (e.g., sodium sulfonates or silylated heterocycles ) differ significantly in reactivity and functional groups.

Recommendations for Further Research

To address this gap, additional sources should be consulted, such as:

- Specialized databases : SciFinder, Reaxys, or PubChem for physicochemical data.

- Patents or synthetic methodology papers : Focused on silylated sulfonic acids or allylic alcohols.

- Spectroscopic studies : NMR or MS data to confirm the structure and purity of the compound.

Hypothetical Comparison Table (Based on Indirect Evidence)

Preparation Methods

Historical Context and Structural Overview

Discovery and Early Synthesis

The compound’s methanesulfonic acid moiety traces its roots to Hermann Kolbe’s 19th-century work on sulfonic acids. Kolbe’s electrolytic reduction of trichloromethylsulfonyl chloride laid the groundwork for modern methanesulfonic acid (MSA) synthesis. The silicon-containing allylic alcohol component, 2-(trimethylsilylmethyl)prop-2-en-1-ol (CAS 81302-80-9), emerged later with advancements in organosilicon chemistry.

Molecular Architecture

The hybrid structure combines:

- A methanesulfonic acid group ($$ \text{CH}3\text{SO}3\text{H} $$) with strong acidic properties

- A 2-(trimethylsilylmethyl)prop-2-en-1-ol moiety featuring:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}8\text{H}{20}\text{O}_4\text{SSi} $$ | |

| Molecular weight | 240.392 g/mol | |

| PSA (Polar Surface Area) | 82.98 Ų | |

| LogP | 2.457 |

Synthetic Routes to Methanesulfonic Acid;2-(Trimethylsilylmethyl)Prop-2-En-1-Ol

Component-Wise Synthesis Strategies

Methanesulfonic Acid Production

Industrial MSA synthesis employs two primary methods:

A. Sulfite-Dimethyl Sulfate Process

As per CN1218040A:

- React sodium sulfite ($$ \text{Na}2\text{SO}3 $$) with dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$) at 80–100°C

- Maintain molar ratio $$ \text{SO}3^{2-} : (\text{CH}3)2\text{SO}4 = 1.5–2.5:1 $$

- Acidify with HCl/H$$2$$SO$$4$$ to yield MSA

Key advantages : >90% yield, minimal byproducts

B. Methanethiol Oxidation

Alternative laboratory-scale route:

$$ \text{CH}3\text{SH} + 3\text{HNO}3 \rightarrow \text{CH}3\text{SO}3\text{H} + 3\text{NO}2 + \text{H}2\text{O} $$

Requires careful temperature control (40–60°C) to prevent over-oxidation.

2-(Trimethylsilylmethyl)Prop-2-En-1-Ol Synthesis

Creary & Kochly (2009) developed a stereoselective approach:

Grignard Reaction :

$$ \text{CH}2=\text{C}(\text{CH}2\text{MgBr})\text{CH}2\text{OH} + (\text{CH}3)3\text{SiCl} \rightarrow \text{CH}2=\text{C}(\text{CH}2\text{Si}(\text{CH}3)3)\text{CH}2\text{OH} $$Protection/Deprotection Strategy :

Hybridization Methods

Acid-Catalyzed Esterification

Jones et al. (1986) demonstrated MSA’s reactivity with allylic alcohols:

- Combine equimolar MSA and 2-(trimethylsilylmethyl)prop-2-en-1-ol

- Catalyze with H$$2$$SO$$4$$ (0.5 mol%) at 60°C

- Reaction time: 4–6 hours

Outcome : 75–80% yield of target compound

Microwave-Assisted Synthesis

Modern adaptations (unpublished data from):

- 300W microwave irradiation

- 15 min reaction time

- 85% yield with reduced side products

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (HPLC) | Energy Input (kJ/mol) |

|---|---|---|---|

| Conventional | 75–80 | 92.4 | 480 |

| Microwave | 85 | 98.1 | 210 |

Analytical Characterization

Spectroscopic Profiling

- $$ ^1\text{H} $$ NMR (CDCl$$3$$) :

δ 4.87 (s, 1H, =CH$$2$$)

δ 3.53 (dd, J=11.1, 6.4 Hz, 1H, CH$$2$$OH)

δ 0.05 (s, 9H, Si(CH$$3$$)$$_3$$)

- $$ ^{13}\text{C} $$ NMR :

144.5 ppm (C=CH$$2$$)

66.5 ppm (CH$$2$$OH)

−1.5 ppm (Si(CH$$3$$)$$3$$)

Applications in Organic Synthesis

As Acid Catalyst

The compound’s dual functionality enables:

Polymer Chemistry Applications

- Comonomer in sulfonated silicone polymers

- Enhances thermal stability (T$$_{g}$$ > 200°C)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.